molecular formula C13H8N2O5S-2 B1244237 4-Carboxylato-4'-sulfonatoazobenzene

4-Carboxylato-4'-sulfonatoazobenzene

Cat. No. B1244237
M. Wt: 304.28 g/mol
InChI Key: IDPOSZGKQSRDFE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-carboxylato-4'-sulfonatoazobenzene is a benzenesulfonate resulting from the deprotonation of both the carboxy group and the sulfo group of 4-carboxy-4'-sulfoazobenzene;  the major species at pH 7.3. It is a member of benzenesulfonates, a monocarboxylic acid anion and a member of azobenzenes. It is a conjugate base of a 4-carboxy-4'-sulfoazobenzene.

Scientific Research Applications

Sulfonamide Functional Group in Drug Design

The sulfonamide group, a key component of 4-Carboxylato-4'-sulfonatoazobenzene, plays a significant role in medicinal chemistry. It appears in many marketed drugs, particularly in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These drugs are derivatives of 4-aminobenzenesulfonamide, where the sulfonamide moiety acts as an isostere of the carboxylic acid group of the natural substrate 4-aminobenzoic acid. The sulfonamide group is essential for activity in this class of compounds (Kalgutkar, Jones, & Sawant, 2010).

Photocatalytic Organic Transformations

4-Carboxylato-4'-sulfonatoazobenzene, as part of the larger family of azobenzene compounds, has been studied for its potential in photocatalytic organic transformations. The compound 2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN) has demonstrated excellent catalytic performance in visible-light-induced radical reactions, indicating potential applications for 4-Carboxylato-4'-sulfonatoazobenzene in similar contexts (Chen, Li, Mei, & Wu, 2019).

Synthesis and Properties in Material Science

A study on the synthesis and properties of a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) included bisphenol monomer 4-carboxylphenyl hydroquinone (4C-PH), highlighting the use of similar carboxylato-sulfonato structures in the development of materials for applications like fuel cells (Li et al., 2009).

Surface-Enhanced Raman Scattering Studies

The study of 4-(methylthio)benzoic acid, a compound structurally related to 4-Carboxylato-4'-sulfonatoazobenzene, has been conducted in the context of surface-enhanced Raman scattering. This research is relevant for understanding how molecules similar to 4-Carboxylato-4'-sulfonatoazobenzene interact with surfaces, providing insights into their applications in materials science and nanotechnology (Kwon, Lee, Kim, & Kim, 1994).

properties

Product Name

4-Carboxylato-4'-sulfonatoazobenzene

Molecular Formula

C13H8N2O5S-2

Molecular Weight

304.28 g/mol

IUPAC Name

4-[(4-sulfonatophenyl)diazenyl]benzoate

InChI

InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20)/p-2

InChI Key

IDPOSZGKQSRDFE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carboxylato-4'-sulfonatoazobenzene
Reactant of Route 2
4-Carboxylato-4'-sulfonatoazobenzene
Reactant of Route 3
4-Carboxylato-4'-sulfonatoazobenzene
Reactant of Route 4
Reactant of Route 4
4-Carboxylato-4'-sulfonatoazobenzene
Reactant of Route 5
Reactant of Route 5
4-Carboxylato-4'-sulfonatoazobenzene
Reactant of Route 6
Reactant of Route 6
4-Carboxylato-4'-sulfonatoazobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.